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Compound of Interest

Compound Name:
Methyl 3-amino-2-

methoxyisonicotinate

CAS No.: 175965-76-1

Cat. No.: B183430

Get Quote

Molecular Identity & Significance
Methyl 3-amino-2-methoxyisonicotinate is a critical pyridine scaffold used in the synthesis of

PI3K inhibitors, TRPA1 antagonists, and antibacterial agents.[1] Its structural integrity is defined

by the "push-pull" electronic system created by the electron-donating amino/methoxy groups

and the electron-withdrawing ester.[1]
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Parameter Detail

IUPAC Name
Methyl 3-amino-2-methoxypyridine-4-

carboxylate

Common Name Methyl 3-amino-2-methoxyisonicotinate

Molecular Formula

Molecular Weight 182.18 g/mol

Acid Precursor CAS
870997-81-2 (3-Amino-2-methoxyisonicotinic

acid)

Core Scaffold 2,3,4-Trisubstituted Pyridine

Spectroscopic Atlas
A. Nuclear Magnetic Resonance ( H NMR)
The following data distinguishes the target ester from its acid precursor (CAS 870997-81-2).

Note the diagnostic loss of the carboxylic acid proton (~12.6 ppm) and the appearance of the

ester methyl singlet.

Solvent: DMSO-

(Reference: 2.50 ppm) / CDCl

(Reference: 7.26 ppm)[1]
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Assignment
(ppm) [DMSO-

]

Multiplicity (Hz)

Structural
Logic
(Causality)

H6 7.75 – 7.85 Doublet (d) 5.5

-proton to

Nitrogen;

shielded relative

to unsubstituted

pyridine (8.6

ppm) by the

para-amino

group (+M

effect).[1]

H5 7.35 – 7.45 Doublet (d) 5.5

Ortho to ester

(deshielding) but

para to methoxy

(shielding).[1]

Shows vicinal

coupling to H6.

5.80 – 6.20
Broad Singlet (br

s)
-

Exchangeable

protons.[1]

Chemical shift

varies with

concentration

and water

content.

2- 3.95 – 4.00 Singlet (s) -

Methoxy

attached to the

aromatic ring is

typically

downfield of the

ester methyl.

4- 3.85 – 3.90 Singlet (s) - Ester methyl

group.[1]

Diagnostic peak
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absent in the

acid precursor.

Critical Quality Attribute (CQA): The coupling constant (

Hz) is definitive for 3,4-substitution. A larger coupling (~8 Hz) would indicate a 2,3-

or 3,6-substitution pattern, alerting to regiochemical impurities.[1]

B. Carbon NMR ( C NMR)
Predicted shifts based on substituent additivity rules for pyridines.

Carbon Position (ppm) Assignment Logic

C=O (Ester) ~165.5 Carbonyl carbon.[1]

C2 ~158.0

Deshielded by direct

attachment to Oxygen and

Nitrogen.[1]

C6 ~142.0 -carbon to Nitrogen.[1]

C4 ~132.0 Ipso to ester.[1]

C3 ~130.0 Ipso to amine.[1]

C5 ~114.0
Shielded by resonance from

C2-OMe and C3-NH2.

2- ~54.0 Methoxy carbon.[1]

4- ~52.5 Ester methyl carbon.[1]
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C. Mass Spectrometry (ESI-MS)
Ionization Mode: Positive Electrospray (ESI+)[1]

Molecular Ion:

m/z

Adducts:

m/z (Common in glass/silica contact)

Structural Validation Logic & Workflows
Logic 1: Distinguishing Regioisomers
In the synthesis of substituted pyridines, the 2-amino-3-methoxy isomer is a common

byproduct.[1]

Target (3-amino-2-methoxy): H5 and H6 are vicinal (

Hz).[1]

Isomer (2-amino-3-methoxy): Protons would be at H4, H5, H6 or H5, H6 depending on

substitution.[1] If H4/H5/H6 are present, splitting patterns change. If it is the 4-carboxylate

isomer, the symmetry is similar, but HMBC (Heteronuclear Multiple Bond Correlation) is

required to confirm the ester location relative to the amine.

Logic 2: HMBC Connectivity
To validate the structure, observe the long-range correlations:

protons should show a strong 3-bond correlation to C2 and C4.

Ester Methyl protons must correlate to the Carbonyl, which in turn correlates to H5 (3-bond).

Experimental Workflow Visualization
The following diagram illustrates the logical flow for validating the compound's identity and

purity.
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Crude Sample
(Methyl 3-amino-2-methoxyisonicotinate)

LC-MS Analysis
Target: [M+H]+ = 183.2

Step 1: Mass Check

1H NMR (DMSO-d6)
Check J(H5,H6) ~ 5.5 Hz

Step 2: Proton Connectivity

Coupling Constant Check

Structure Confirmed
Proceed to Synthesis

J = 5.5 Hz
Regioisomer Detected

(J > 7Hz or < 2Hz)

J != 5.5 Hz

2D HMBC Experiment
Confirm Ester vs. Amine Position

Ambiguous?

Correlations Match

Click to download full resolution via product page

Caption: Analytical decision tree for validating the regiochemistry of 2,3,4-substituted pyridines.

Synthesis & Impurity Context
Understanding the synthesis route is essential for interpreting "ghost peaks" in the spectra.

Route A (Acid Esterification):

Precursor: 3-Amino-2-methoxyisonicotinic acid.[1][2][3][4]

Reagent:
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or

.

Common Impurity:[4] Unreacted acid (Broad peak >12 ppm).

Route B (Halogen Displacement):

Precursor: Methyl 3-amino-2-chloroisonicotinate.[1]

Reagent: NaOMe / MeOH.

Common Impurity:[4] Methyl 3-amino-2-chloroisonicotinate.[1]

Spectral Shift: The Chloro-analog will lack the OMe singlet at ~4.0 ppm and H6 will be

slightly more deshielded due to Cl's inductive effect.[1]

3-Amino-2-chloro-
isonicotinic acid

Esterification
(MeOH/H2SO4)

Methyl 3-amino-
2-chloroisonicotinate

Methoxylation
(NaOMe, Heat)

Methyl 3-amino-
2-methoxyisonicotinate

Click to download full resolution via product page

Caption: Common synthetic pathway showing the origin of chloro-impurities.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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